2-hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide
Overview
Description
2-hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C21H19NO3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.13649347 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties
2-Hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide has been explored for its pharmacological properties. A study conducted by (Johnsen et al., 1962) focused on the synthesis of benzyl derivatives of diphenylacetic acid, including this compound. Their research indicated antispasmodic activity similar in potency to atropine, suggesting potential medical applications in treating spasmodic conditions.
Antitubercular Activity
The compound's derivatives have shown promise in antimycobacterial activities. Güzel et al. (2006) synthesized 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives and tested them against M. tuberculosis H37Rv, showcasing notable inhibition of mycobacterial growth (Güzel, Ilhan, & Salman, 2006). This highlights the potential of these derivatives in developing new antitubercular drugs.
Antidepressant Activity
In the context of antidepressant activity, Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with a methoxy substituent similar to this compound. Their research indicated potential antidepressant properties in the subset of these derivatives, suggesting possible implications for mental health treatment (Yardley et al., 1990).
Chemical Properties and Synthesis
From a chemical synthesis perspective, studies like that of Sápi et al. (1997) have delved into the base-catalyzed ring transformation of related compounds, providing insights into the chemical behavior and synthetic pathways of this compound (Sápi et al., 1997).
Role in Histone Deacetylase Inhibition
Tessier et al. (2009) identified diphenylmethylene hydroxamic acids, including N-hydroxy-2,2-diphenylacetamide, as novel and selective HDAC class IIa inhibitors. This study suggests that compounds structurally similar to this compound may have significant roles in epigenetic regulation and potential therapeutic applications in cancer treatment (Tessier et al., 2009).
Properties
IUPAC Name |
2-hydroxy-N-(4-methoxyphenyl)-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-25-19-14-12-18(13-15-19)22-20(23)21(24,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,24H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDQOROQPUPXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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